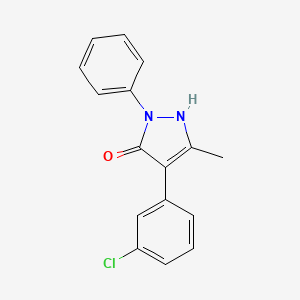

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-15(12-6-5-7-13(17)10-12)16(20)19(18-11)14-8-3-2-4-9-14/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIJVUPJTKPKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde, acetophenone, and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the pyrazolone ring through a cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyrazolones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazolones can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects in various animal models .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolone derivatives. The compound has demonstrated efficacy against a range of bacterial strains, suggesting its potential use as an antimicrobial agent. The presence of the chlorophenyl group enhances its activity against Gram-positive bacteria, making it a candidate for further investigation in the development of new antibiotics .

Anticancer Research

There is growing interest in the anticancer properties of pyrazolone derivatives, including this compound. Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. Further research is needed to elucidate its mechanism of action and therapeutic potential in oncology .

Agricultural Applications

The compound has also been studied for its potential use as a pesticide or herbicide . Its ability to inhibit specific enzymes in plant pathogens suggests that it could be developed into an effective agricultural chemical to protect crops from disease .

Case Study 1: Anti-inflammatory Effects

A study conducted on various pyrazolone derivatives, including this compound, demonstrated significant reduction in edema in rat models when administered at specific dosages. The results indicated a dose-dependent response, confirming its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications in treating bacterial infections .

Case Study 3: Anticancer Activity

Research published in a peer-reviewed journal highlighted the ability of this compound to inhibit proliferation in breast cancer cell lines. The study suggested that it triggers apoptotic pathways and alters gene expression related to cell survival, providing a foundation for future anticancer drug development .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of pyrazol-3-one derivatives are highly dependent on substituent type and position. A comparative analysis is provided in Table 1:

Key Observations:

- Lipophilicity : The target compound’s 3-chlorophenyl group increases log P compared to polar substituents like hydroxyethyl (log P ~1.9) but is less lipophilic than dichlorophenyl (log P ~3.8) or trifluoromethyl analogs (log P ~3.5) .

- Melting Points : Bulkier substituents (e.g., indol-3-yl in compound 6i) correlate with higher melting points (194–195°C), suggesting stronger intermolecular interactions .

Anti-Inflammatory Activity

- The benzimidazole-substituted analog, 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibited 75% edema reduction in rats, comparable to celecoxib (83%) . The target compound’s 3-chlorophenyl group may enhance activity via hydrophobic interactions, though direct data are lacking.

Antioxidant Activity

- In a series of 4-substituted pyrazol-3-ones, compounds with electron-donating groups (e.g., hydroxyethyl) showed significant scavenging of DPPH and nitric oxide radicals. The target compound’s chlorophenyl group, being electron-withdrawing, may reduce antioxidant efficacy compared to these analogs .

Antimicrobial and Cytotoxic Activity

- Pyrazolones with benzothiazole substituents (e.g., 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one) demonstrated moderate antibacterial activity against E. coli and S. aureus . The target compound’s lack of heterocyclic substituents may limit similar effects.

Structural and Electronic Comparisons

- Crystallography : The trifluoromethyl analog () revealed planar pyrazolone rings with dihedral angles of 85.6° between substituents, suggesting steric hindrance influences packing and stability .

Biological Activity

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry. This article explores its biological activity, including anticancer effects, antimicrobial properties, and enzyme inhibition mechanisms.

- Molecular Formula : C16H13ClN2O

- Molecular Weight : 284.74 g/mol

- CAS Number : [not provided in the search results]

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including this compound. The presence of the pyrazole moiety is crucial for its anticancer activity. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 5.55 |

| 10c | HePG-2 | 1.82 |

| 10c | MCF-7 | 2.86 |

| DOX | HCT-116 | 5.23 |

| DOX | HePG-2 | 4.50 |

| DOX | MCF-7 | 4.17 |

The data indicates that the compound outperforms doxorubicin (DOX), a standard chemotherapy drug, in certain cell lines, suggesting a promising avenue for cancer treatment development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown broad-spectrum activity against various pathogens. In particular, derivatives related to this compound demonstrated significant inhibition against bacterial strains.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 14 |

| S. aureus | 20 |

| Pseudomonas aeruginosa | 30 |

These findings suggest that the compound's structure may contribute to its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isozymes by pyrazole derivatives. The enzyme plays a crucial role in various physiological processes and is a target for drug development in conditions like glaucoma and epilepsy.

Research indicates that modifications on the phenyl ring significantly affect the compound's inhibitory activity:

| Compound | Isozyme Inhibited | IC50 (μM) |

|---|---|---|

| 4b | hCAII | 1.20 ± 0.40 |

| 4c | hCAXII | <50% inhibition |

The results suggest that substituents on the phenyl ring can enhance or diminish enzyme inhibition, thus guiding future synthetic modifications to optimize activity .

Case Studies

- Cytotoxicity Against Cancer Cells : A study published in Nature demonstrated that pyrazole derivatives exhibit strong cytotoxicity against liver cancer cells (HePG-2) with IC50 values significantly lower than traditional chemotherapeutics .

- Antimicrobial Screening : A screening of various pyrazole compounds revealed that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via multi-step condensation and cyclization reactions. For example, pyrazolone derivatives are often prepared by reacting substituted hydrazines with β-keto esters or diketones under acidic or basic conditions. Key parameters include temperature control (e.g., reflux in ethanol) and stoichiometric ratios of reactants. Triethylamine in DMSO has been used as a catalyst for analogous pyrazolone syntheses, achieving yields up to 47% .

- Optimization : Use high-purity reagents, monitor reaction progress via TLC, and employ recrystallization (e.g., from ethanol or methanol) for purification. Adjusting substituent positions on the phenyl rings can minimize steric hindrance and improve reactivity .

Q. How is the structure of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection using a Bruker APEX-II CCD diffractometer and refinement with SHELXL (via the SHELX suite) can resolve bond lengths, angles, and torsional parameters .

- Complementary Methods : , , and IR spectroscopy confirm functional groups. For instance, peaks near δ 2.3 ppm correspond to the methyl group, while aromatic protons appear at δ 7.1–7.8 ppm .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental crystallographic data and DFT-optimized geometries?

- Approach : Perform density functional theory (DFT) calculations (e.g., using Gaussian 09) to generate equilibrium geometries. Compare these with XRD-derived structures using Multiwfn for wavefunction analysis, focusing on electron density mismatches or torsional deviations .

- Case Study : A pyrazolone derivative showed a 0.05 Å deviation in C-Cl bond length between DFT and XRD data. Adjusting basis sets (e.g., B3LYP/6-311++G**) and accounting for crystal packing forces reduced this error .

Q. What strategies can address contradictions in biological activity data across structurally similar pyrazolone derivatives?

- Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., voltage-gated sodium channels for anticonvulsant activity). Validate with in vitro assays (e.g., MES model for seizure inhibition) .

- Example : Derivatives with electron-withdrawing groups (e.g., -Cl at the 3-chlorophenyl position) showed enhanced anticonvulsant activity due to improved BBB permeability, while bulkier substituents reduced efficacy .

Q. How do substituent modifications influence the compound’s thermal stability and reactivity?

- Experimental Design : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures. For instance, introducing hydroxyethyl groups increased thermal stability by 20°C compared to methyl analogs .

- Mechanistic Insight : Electron-donating groups stabilize the pyrazolone ring via resonance, while electron-withdrawing groups accelerate decomposition under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.